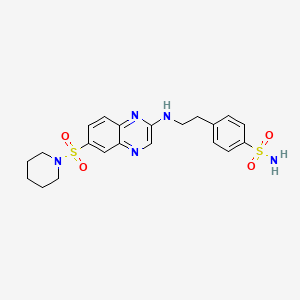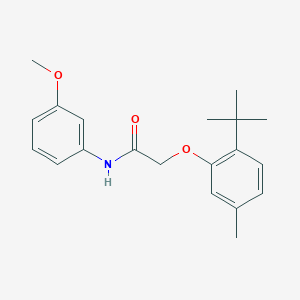
1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Azepanium Ionic Liquids
A study highlighted the synthesis of a new family of room temperature ionic liquids starting from azepane. These azepanium salts exhibit wide electrochemical windows, suggesting their potential as safe alternatives to volatile organic compounds in electrolytes. This research demonstrates the utility of azepane derivatives in creating environmentally friendly materials with significant industrial applications (Belhocine et al., 2011).
Multicomponent Cycloaddition Reactions
Another study utilized 1-sulfonyl-1,2,3-triazoles in the rhodium-catalyzed multicomponent [5 + 2] cycloaddition reactions, leading to the formation of 1,4-diazepine compounds. This process showcases the role of sulfonyl azepane derivatives in synthesizing biologically active compounds, providing a pathway for developing new therapeutic agents (Lee et al., 2014).
Synthesis of 1,4-Diazepines
Further extending the application in pharmaceutical chemistry, the synthesis of 1,4-diazepines through sequential migration of sulfonyl groups from indoloazomethine ylides shows the versatility of sulfonyl azepane derivatives in creating complex molecular structures with potential medicinal properties (Heo et al., 2020).
Heterocyclic Compound Synthesis
1-Sulfonyl-1,2,3-triazoles, as precursors to Rh-azavinyl carbenes, have been instrumental in introducing nitrogen atoms into various heterocycles, a crucial process in synthetic and medicinal chemistry. This research underscores the importance of sulfonyl azepane derivatives in facilitating the construction of heterocyclic compounds with significant biological activity (Zibinsky & Fokin, 2013).
Fused Azepine Derivatives
A general method for forming fused dihydroazepine derivatives from 1-sulfonyl-1,2,3-triazoles demonstrates the innovative use of sulfonyl azepane derivatives in organic synthesis, highlighting their potential in generating novel compounds with unique structural features (Schultz, Lindsay, & Sarpong, 2014).
Propriétés
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S2/c1-16-6-8-17(9-7-16)25(21,22)18-12-14-20(15-13-18)26(23,24)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAKDEKXKYWHMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

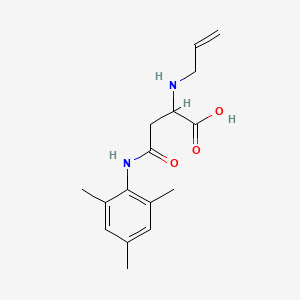
![6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2355497.png)
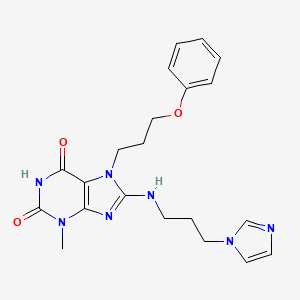
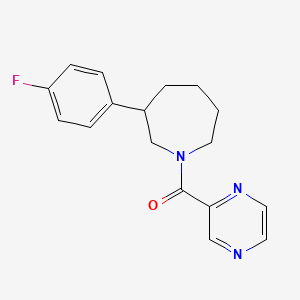
![2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2355500.png)
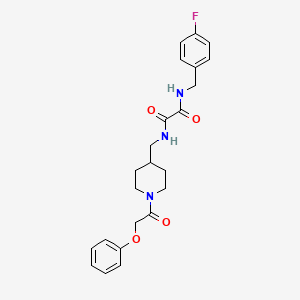
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2355504.png)
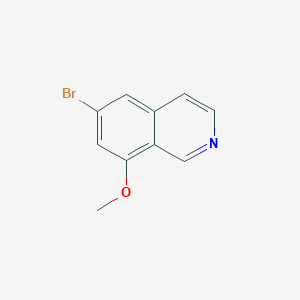

![Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2355509.png)
![Methyl 4-[(2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoate](/img/structure/B2355512.png)
